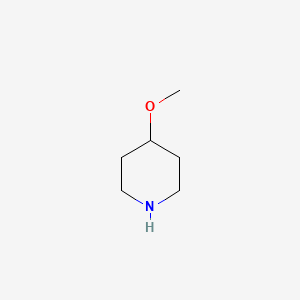

4-Methoxypiperidine

Description

Historical Context and Significance in Organic Synthesis

4-Methoxypiperidine, a heterocyclic compound featuring a piperidine (B6355638) ring substituted with a methoxy (B1213986) group at the 4-position, has emerged as a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry. cymitquimica.comchemimpex.com Its structural motif is present in a variety of biologically active molecules, making it a key intermediate in the development of novel therapeutic agents. chemimpex.comsmolecule.com

The significance of this compound lies in its versatile chemical nature. The nitrogen atom within the piperidine ring imparts basicity and can act as a nucleophile, while the methoxy group can participate in hydrogen bonding. cymitquimica.com This combination of features allows for diverse chemical modifications and interactions with biological targets. cymitquimica.comsmolecule.com

Historically, the synthesis of piperidine derivatives has been an area of intense research. acs.orgmdpi.com The development of efficient synthetic routes to functionalized piperidines like this compound has been crucial for advancing drug discovery programs. For instance, its derivatives have been investigated for their potential as analgesics, antidepressants, and agents targeting neurological disorders. chemimpex.com The incorporation of the this compound scaffold can influence the pharmacokinetic properties of a molecule, such as solubility and bioavailability, which are critical parameters in drug design. chemimpex.com

Methodological Approaches to Studying this compound

The study of this compound and its derivatives involves a range of modern chemical techniques to elucidate their structure, purity, and potential biological activity. These methodologies can be broadly categorized into synthetic, spectroscopic, chromatographic, and computational approaches.

Synthetic Methods: The preparation of this compound and its analogs can be achieved through various synthetic strategies. One common approach involves the catalytic hydrogenation of 4-methoxypyridine-N-oxide. exsyncorp.com Another method is the reductive amination of 4-iodobenzaldehyde (B108471) with this compound. The choice of synthetic route often depends on the desired scale and the specific derivatives being targeted. For example, the synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate for some pharmaceutical compounds, has been achieved through a multi-step process starting from ethyl 4-oxopiperidine-1-carboxylate. researchgate.net

Spectroscopic Techniques: Spectroscopic methods are indispensable for the structural characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the piperidine ring and the presence of the methoxy group. vulcanchem.com For instance, the methoxy protons typically appear as a singlet in the ¹H NMR spectrum. vulcanchem.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. thermofisher.com

Chromatographic Techniques: Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for determining the purity of synthesized compounds.

Gas Chromatography (GC): GC can also be employed to assess purity. thermofisher.com

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress. rsc.org

Computational Modeling: Computational studies, such as molecular docking and density functional theory (DFT) calculations, provide valuable insights into the potential biological activity and properties of this compound derivatives. vulcanchem.comsmolecule.commdpi.com These methods can predict how a molecule might bind to a biological target, such as a protein or receptor, and can help in the rational design of new and more potent compounds. smolecule.comnih.gov For example, computational studies have been used to investigate the encapsulation of a this compound derivative within a host molecule, which can influence its magnetic properties. diva-portal.orgdiva-portal.org

Research Findings on this compound and its Derivatives

| Compound/Derivative | Research Focus | Key Findings | Analytical Techniques Used |

| This compound | Building block in synthesis | Serves as a versatile intermediate for pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com | GC, IR Spectroscopy thermofisher.com |

| This compound hydrochloride | Pharmaceutical development | Key intermediate for analgesics and antidepressants; enhances solubility. chemimpex.com | NMR, Mass Spectrometry |

| 1-(4-Iodobenzyl)-4-methoxypiperidine (B8395248) | Neuroimaging and Cancer Research | Showed high initial brain uptake as a σ1 receptor tracer and cytotoxicity against cancer cell lines. | HPLC, HRMS, NMR |

| (3R,4R)-3-Fluoro-4-methoxypiperidine | Neurological Disorders | Exhibits significant biological activity as a receptor inhibitor. smolecule.com | Not specified in abstract |

| Ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate | Pharmaceutical Intermediate | Key intermediate in the synthesis of certain drugs. researchgate.net | Not specified in abstract |

| 4-alkyl-4-methoxypiperidine derivative | Anti-apoptotic Protein Inhibition | Identified as a potent inhibitor of the Bcl-xL anti-apoptotic protein. nih.gov | Molecular Docking nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-2-4-7-5-3-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYSHALLPAKUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193464 | |

| Record name | 4-Methoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4045-24-3 | |

| Record name | 4-Methoxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4045-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxypiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004045243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxypiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHOXYPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQT8YK55HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Methoxypiperidine and Its Derivatives

Direct Synthesis of 4-Methoxypiperidine

The direct synthesis of this compound can be achieved through two principal routes: the reduction of a pyridine (B92270) precursor or the formation of an ether bond on a pre-existing piperidine (B6355638) ring.

Catalytic Hydrogenation Routes

Catalytic hydrogenation is a common and effective method for synthesizing this compound, starting from 4-methoxypyridine (B45360). This process involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst. asianpubs.org The selection of the catalyst and reaction conditions is crucial for achieving high yields and purity.

Commonly employed catalysts include Platinum(IV) oxide (PtO₂, also known as Adams' catalyst) and Raney nickel. asianpubs.org The reaction is typically carried out in a protic solvent, such as glacial acetic acid, which can enhance the catalytic activity. asianpubs.org High-pressure hydrogen (50-70 bar) is often required to drive the reduction to completion. asianpubs.org For instance, catalytic hydrogenation of 4-methoxypyridine using a Raney nickel catalyst under high-pressure H₂ successfully yields the saturated this compound derivative. Similarly, using PtO₂ in glacial acetic acid under hydrogen pressure also affords the desired piperidine product. asianpubs.org

Table 1: Catalytic Hydrogenation of 4-Methoxypyridine

| Starting Material | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Methoxypyridine | Raney Nickel | Not specified | High-pressure H₂ | This compound | |

| 4-Methoxypyridine | PtO₂ (Adams' catalyst) | Glacial Acetic Acid | 50-70 bar H₂, Room Temp. | This compound | asianpubs.org |

Ether Formation Reactions

An alternative strategy for synthesizing this compound involves the formation of the methoxy (B1213986) ether bond on a pre-formed piperidine ring. This is a classic Williamson ether synthesis approach.

One common method starts with piperidin-4-ol. The hydroxyl group is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide. This alkoxide then reacts with a methylating agent, like methyl iodide, to form the methoxy ether. vulcanchem.com Another approach involves the nucleophilic substitution of a halo-piperidine, such as 4-chloropiperidine, with sodium methoxide. vulcanchem.com

Table 2: Ether Formation Routes to this compound

| Starting Material | Reagents | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Piperidin-4-ol | Methyl Iodide (CH₃I) | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | This compound | vulcanchem.com |

| 4-Chloropiperidine | Sodium Methoxide (NaOCH₃) | - | Not specified | This compound | vulcanchem.com |

Synthesis of this compound Derivatives

The this compound scaffold serves as a valuable building block for more complex molecules. The secondary amine of the piperidine ring is a key site for functionalization through alkylation, acylation, and related reactions.

Alkylation Strategies

Alkylation of the nitrogen atom in this compound is a straightforward method for introducing a wide variety of substituents. This nucleophilic substitution reaction typically involves reacting this compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide byproduct.

For example, 1-(4-iodobenzyl)-4-methoxypiperidine (B8395248) can be synthesized by the direct SN2 displacement of 4-iodobenzyl bromide using this compound as the nucleophile. The reaction is often facilitated by a base such as cesium carbonate (Cs₂CO₃) in a solvent like toluene. Similarly, reacting this compound with 9-(3-chloropropyl)-carbazole in the presence of potassium carbonate yields the corresponding N-alkylated product. google.com

Table 3: N-Alkylation of this compound

| Electrophile | Base | Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Iodobenzyl bromide | Cs₂CO₃ | Toluene | 1-(4-Iodobenzyl)-4-methoxypiperidine | |

| 9-(3-Chloropropyl)-carbazole | K₂CO₃ | Butanone | 9-[3-(4-Methoxy-piperidyl)-propyl]-carbazole | google.com |

Acylation and Carbamoylation Reactions

The nitrogen atom of this compound can also undergo acylation to form amides or sulfonamides, and carbamoylation to form ureas. These reactions introduce carbonyl or sulfonyl groups, which can significantly alter the molecule's electronic and physical properties.

Acylation is typically achieved by reacting this compound with an acyl chloride or anhydride. For instance, treatment with ethylsulfonyl chloride in the presence of a base like triethylamine (B128534) yields 1-(ethylsulfonyl)-4-methoxypiperidine. vulcanchem.com The synthesis of 1-acetyl-4-methoxy-piperidine is another example, where an acetyl group is added to the nitrogen. cymitquimica.com Carbamoylation reactions can also be performed; for example, the hydroxy group of a related fumagillol (B1674179) derivative can be carbamoylated to produce analogues with anti-angiogenic activity. researchgate.net This highlights a common strategy where the piperidine nitrogen acts as a nucleophile towards isocyanates or carbamoyl (B1232498) chlorides.

Substitution Reactions at the Piperidine Ring

While functionalization at the nitrogen is most common, modifications can also be made to the carbon framework of the piperidine ring itself. These syntheses often start with a substituted pyridine precursor, which is then hydrogenated.

A notable example is the synthesis of 3,3-difluoro-4-methoxypiperidine (B8210907) hydrochloride. An inferred synthetic route starts with 4-methoxypyridine, which is first treated with a fluorinating agent to introduce the difluoro groups at the 3-position. vulcanchem.com The resulting difluorinated pyridine ring is then catalytically hydrogenated using a catalyst like Pd/C or PtO₂ to form the final substituted piperidine. vulcanchem.com This multi-step approach allows for the creation of derivatives with specific substitution patterns on the ring that are not accessible through direct functionalization of this compound.

Cross-Coupling Methodologies

Cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and they have been effectively utilized in the synthesis of derivatives of this compound. These methods often involve the use of a metal catalyst, such as palladium or nickel, to couple a this compound-containing fragment with another molecule.

One notable application is in the synthesis of kinase inhibitors for potential cancer treatment. rsc.org In this context, this compound is coupled to a carboxylic acid group on a pyrazolo[3,4-d]pyrimidine scaffold. rsc.org This amide bond formation is typically facilitated by coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine). rsc.org The general scheme involves the initial synthesis of a core heterocyclic structure, which is then functionalized through a series of reactions, including a Mizoroki-Heck cross-coupling, followed by hydrolysis of an ester to a carboxylic acid. The final step is the amide coupling with this compound. rsc.org

Similarly, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed. mdpi.com Although not always directly involving this compound as a coupling partner, these methods are used to create complex molecular architectures where the this compound moiety can be subsequently introduced or is already part of one of the coupling partners. mdpi.com For instance, a one-pot sequential Suzuki-Miyaura coupling and hydrogenation can be used to synthesize functionalized piperidines. mdpi.com

Nickel-catalyzed cross-coupling has also emerged as a cost-effective alternative. For example, a nickel-catalyzed cross-coupling of (het)aromatic tosylates with secondary phosphine (B1218219) oxides has been developed using 1-(2-(di-tert-butylphosphanyl)phenyl)-4-methoxypiperidine as a ligand. researchgate.net

The table below summarizes some examples of cross-coupling reactions used in the synthesis of this compound derivatives.

| Catalyst/Reagent | Coupling Partners | Product Type | Reference |

| Pd(PPh₃)₂Cl₂, TBAI, TEA | Methyl acrylate, pyrazolopyrimidine intermediate | Intermediate for kinase inhibitors | rsc.org |

| HATU, DIPEA | Carboxylic acid, this compound | Kinase inhibitors | rsc.org |

| Pd(OAc)₂, SPhos | 4-Iodobenzyl derivatives, boronic acids | Substituted benzylpiperidines | |

| Cu(PPh₃)₃Br, K₃PO₄ | 4-Iodobenzyl chloride, this compound | 1-(4-Iodobenzyl)-4-methoxypiperidine | |

| Nickel catalyst, L3 ligand | (Het)aromatic tosylates, secondary phosphine oxides | Tertiary phosphine oxides | researchgate.net |

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of this compound derivatives is crucial for their application in pharmaceuticals, as different stereoisomers can have vastly different biological activities. Several stereoselective synthesis strategies have been developed to control the three-dimensional arrangement of atoms in these molecules.

One approach involves the use of chiral auxiliaries. For example, the asymmetric synthesis of (R)-N-benzyl-5-methylhydroxy-piperidone, a precursor for various biologically active compounds, was achieved using (S)-4-benzyloxazolidinone as a chiral auxiliary. ntu.edu.sg This method involves a diastereoselective aldol (B89426) reaction as the key step to establish the desired stereochemistry. ntu.edu.sg

Asymmetric catalysis is another powerful tool. The desymmetrization of 1,3-diols using lipases has been shown to produce enantiomerically enriched monoacetates, which can then be converted to either enantiomer of N-benzyl-5-methoxypiperidone. ntu.edu.sg Copper(II)-chiral 2,2'-isopropylidenebis(4-phenyl-2-oxazoline) has been used as a catalyst for the asymmetric carbon-carbon bond-forming reaction at the 2-position of a piperidine skeleton, reacting 1-(4-methoxybenzoyl)-3,4-didehydro-2-methoxypiperidines with dimethyl malonate to yield a 2-substituted piperidine with moderate enantioselectivity. nih.gov

Furthermore, the synthesis of tert-butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate highlights a multi-step approach emphasizing stereoselectivity. vulcanchem.com This synthesis can utilize enantiopure tert-butanesulfinamide to establish chiral centers, followed by protection and functionalization steps that retain the stereochemical integrity of the molecule. vulcanchem.com The diastereoselective conjugate addition of a chiral lithium amide to an unsaturated ester has also been employed to set the (3S,4R)-configuration of the piperidine ring in a synthesis of cisapride. researchgate.netresearchgate.net

A summary of stereoselective synthesis approaches is provided in the table below.

| Method | Key Reagent/Catalyst | Target/Intermediate | Stereochemical Outcome | Reference |

| Chiral Auxiliary | (S)-4-benzyloxazolidinone | (R)-N-benzyl-5-methylhydroxy-piperidone | Diastereoselective aldol reaction | ntu.edu.sg |

| Asymmetric Catalysis | Lipase AK | (R)-monoacetate from 1,3-diol | 92% ee, 93% yield | ntu.edu.sg |

| Asymmetric Catalysis | Cu(II)-chiral oxazoline | 2-substituted piperidine | Moderate enantioselectivity | nih.gov |

| Chiral Reagent | Lithium (R)-N-benzyl-N-(α-methylbenzyl)amide | 4-aminopiperidin-2-ones | >99:1 dr | researchgate.net |

| Chiral Sulfinamide | Enantiopure tert-butanesulfinamide | tert-Butyl (3R,4S)-3-amino-4-methoxypiperidine-1-carboxylate | Establishes chiral centers | vulcanchem.com |

Ring Transformation and Expansion Methodologies

Ring transformation and expansion reactions provide an alternative route to piperidine rings from smaller, more readily available cyclic precursors, such as pyrrolidines. These methods can offer unique stereochemical control and access to substitution patterns that might be difficult to achieve through other synthetic routes.

A notable example is the catalytic asymmetric synthesis of piperidines from pyrrolidine (B122466). nih.govacs.org This strategy involves a catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by trapping with an aldehyde and a subsequent ring expansion of the resulting amino alcohol. This process proceeds through the formation of an intermediate aziridinium (B1262131) ion, which then undergoes ring-opening to yield the β-hydroxy piperidine. acs.org This methodology has been successfully applied to the concise synthesis of the neurokinin-1 receptor antagonist, (+)-L-733,060. nih.govacs.org

Another approach involves the ring enlargement of polyhydroxylated pyrrolidines to piperidines under Mitsunobu reaction conditions. thieme-connect.com In this case, chiral 3,4-dibenzyloxy-5-hydroxymethyl-2-thiazolyl-pyrrolidines, when subjected to Mitsunobu conditions, can yield both the expected protected pyrrolidines and 2-deoxy-piperidines. The ratio of these products is dependent on the stereochemistry of the starting pyrrolidine and the nature of the acid used. thieme-connect.com This transformation is also proposed to proceed through an aziridinium ion intermediate. thieme-connect.com

These ring expansion methodologies are particularly useful for synthesizing optically active substituted piperidines, as demonstrated in the synthesis of compounds like (-)-paroxetine and (+)-zamifenacin from prolinols. nih.gov

The table below outlines key aspects of these ring transformation methodologies.

| Starting Material | Key Reagents/Conditions | Intermediate | Product | Reference |

| N-Boc pyrrolidine | s-BuLi, (-)-sparteine (B7772259) or (+)-sparteine surrogate, aldehyde | Aziridinium ion | β-hydroxy piperidines | nih.govacs.org |

| Polyhydroxylated pyrrolidines | Ph₃P, DIAD, R-OH | Aziridinium ion | 2-deoxy-piperidines | thieme-connect.com |

| Prolinols | Not specified | Not specified | 3-chloropiperidines or 3-hydroxypiperidines | nih.gov |

Reactivity Profiles and Mechanistic Investigations of 4 Methoxypiperidine Systems

Electrophilic and Nucleophilic Reactivity

The reactivity of 4-methoxypiperidine is characterized by the dual nature of its functional groups: the nucleophilic nitrogen atom of the piperidine (B6355638) ring and the potential for electrophilic attack at the methoxy (B1213986) group. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions with a variety of electrophiles.

Common reactions involving the nucleophilic nitrogen include N-alkylation, N-acylation, and N-arylation. For instance, the reaction of this compound with alkyl halides or sulfonates leads to the formation of the corresponding N-alkylated products. Similarly, treatment with acyl chlorides or anhydrides yields N-acyl derivatives. These transformations are fundamental in modifying the properties of the piperidine core for various applications.

The methoxy group at the C4 position is generally less reactive. However, under harsh acidic conditions, the oxygen atom can be protonated, making the methyl group susceptible to nucleophilic attack, leading to O-demethylation and the formation of 4-hydroxypiperidine.

Oxidation and Reduction Pathways

The piperidine ring in this compound is susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be obtained. Mild oxidation may lead to the formation of the corresponding N-oxide. Stronger oxidizing agents can lead to ring-opening or the formation of more complex oxidized species.

The reduction of the this compound system is less common as the piperidine ring is already saturated. However, if the nitrogen atom is part of a larger unsaturated system (e.g., an N-aryl group), reduction of that moiety can be achieved while leaving the this compound core intact.

Rearrangement and Ring Cleavage Reactions

Rearrangement reactions involving the this compound scaffold are not extensively reported in the literature, likely due to the stability of the piperidine ring. However, under specific conditions, such as in the presence of strong bases or acids, or through photochemical activation, rearrangements could potentially occur.

Ring cleavage of the piperidine ring can be achieved under forcing conditions. For example, the von Braun reaction, which involves the treatment of a tertiary amine with cyanogen (B1215507) bromide, can lead to the cleavage of one of the C-N bonds of the ring, resulting in a cyanamide (B42294) and an alkyl bromide. Another method for ring cleavage is the Hofmann elimination, which requires the formation of a quaternary ammonium (B1175870) salt followed by treatment with a strong base.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis has enabled a wide range of transformations involving the this compound moiety, primarily through C-N and C-H bond activation. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed to form N-aryl or N-heteroaryl derivatives of this compound. In these reactions, this compound acts as the amine nucleophile that couples with an aryl or heteroaryl halide or triflate.

Ruthenium-catalyzed C-H activation has also been utilized to functionalize the piperidine ring. For example, the ortho-C-H bonds of an N-aryl group attached to the this compound nitrogen can be functionalized through directed metalation.

| Catalyst System | Reactant | Product | Reaction Type |

| Pd(OAc)2/BINAP | Aryl Bromide | N-Aryl-4-methoxypiperidine | Buchwald-Hartwig Amination |

| [Ru(p-cymene)Cl2]2 | N-Aryl-4-methoxypiperidine | ortho-Functionalized N-Aryl-4-methoxypiperidine | C-H Activation/Functionalization |

Radical Processes and Their Mechanisms

Radical reactions involving this compound can be initiated through various methods, including photoredox catalysis or the use of radical initiators. The nitrogen-centered radical of this compound can be generated and subsequently participate in addition reactions to alkenes or alkynes.

Furthermore, C-H bonds on the piperidine ring can be targeted in radical reactions. For instance, the Hofmann-Löffler-Freytag reaction involves the formation of a nitrogen-centered radical from an N-haloamine, which then abstracts a hydrogen atom from the δ-position (C4 in this case) to form a carbon-centered radical. This radical can then be trapped by the halogen to form a 4-halopiperidine derivative.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-methoxypiperidine, providing unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

In the ¹H NMR spectrum of this compound, the methoxy (B1213986) group protons typically appear as a sharp singlet. The protons on the piperidine (B6355638) ring exhibit more complex splitting patterns due to spin-spin coupling and conformational dynamics. The protons at the C2 and C6 positions, adjacent to the nitrogen atom, and the protons at the C3 and C5 positions, each give rise to distinct multiplets. The proton at the C4 position, attached to the same carbon as the methoxy group, also shows a characteristic multiplet. The specific chemical shifts and coupling constants can be influenced by the solvent and the presence of substituents on the piperidine nitrogen. For instance, the hydrochloride salt of this compound shows characteristic shifts for the piperidine protons between δ 1.5–3.0 ppm and a singlet for the methoxy protons around δ 3.3–3.5 ppm.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbon of the methoxy group is readily identified, as are the carbons of the piperidine ring at the C2/C6, C3/C5, and C4 positions. The chemical shifts in the ¹³C NMR spectrum are sensitive to the electronic environment of each carbon atom.

Detailed NMR data for this compound and a derivative are presented below. The conformational flexibility of the piperidine ring, which undergoes chair-to-chair interconversion, can lead to averaged signals in the NMR spectra. Low-temperature NMR studies can be employed to resolve distinct conformers.

Table 1: ¹H NMR Data for this compound rsc.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-4 | 3.36 – 3.25 | m (overlapped) | - |

| -OCH₃ | 3.32 | s (overlapped) | - |

| H-2, H-6 (axial/equatorial) | 3.02 | broad d | 13.0 |

| H-2, H-6 (axial/equatorial) | 2.57 | broad t | 11.2 |

| H-3, H-5 (axial/equatorial) | 1.91 | broad d | 10.9 |

Table 2: ¹³C NMR Data for a this compound Derivative rsc.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 163.4 |

| C-F | 157.1 (d, J = 249.0 Hz) |

| Aromatic C-H | 133.9 (d, J = 7.9 Hz) |

| Aromatic C-H | 131.7 (d, J = 3.6 Hz) |

| Aromatic C-Br | 126.4 (d, J = 19.8 Hz) |

| Aromatic C-H | 117.6 (d, J = 23.1 Hz) |

| Aromatic C-H | 117.2 (d, J = 3.5 Hz) |

| C-4 | 74.9 |

| -OCH₃ | 55.8 |

| C-2, C-6 | 44.1 |

| C-2, C-6 | 38.9 |

| C-3, C-5 | 31.0 |

| C-3, C-5 | 29.9 |

Note: Data for (5-bromo-2-fluorophenyl)(4-methoxypiperidin-1-yl)methanone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. The molecular formula of this compound is C₆H₁₃NO, which corresponds to a molecular weight of approximately 115.18 g/mol . fishersci.com

In mass spectrometry, this compound is ionized, and the resulting molecular ion and its fragment ions are detected. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which helps to confirm the elemental composition. For instance, the high-resolution mass spectrum of a derivative, 1-(4-Iodobenzyl)-4-methoxypiperidine (B8395248), showed a calculated m/z for [M+H]⁺ of 362.0342, with the found value being 362.0345.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of the this compound molecular ion can occur through various pathways, including the loss of the methoxy group or cleavage of the piperidine ring. The analysis of these fragments helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds. fishersci.com

Key vibrational frequencies for this compound include:

N-H Stretch: A medium to weak absorption band is typically observed in the region of 3300-3500 cm⁻¹ for the N-H stretching vibration of the secondary amine.

C-H Stretch: Strong absorptions due to the C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring and the methyl group of the methoxy moiety appear in the range of 2800-3000 cm⁻¹.

C-O Stretch: A strong, characteristic absorption band for the C-O stretching vibration of the ether linkage is found in the region of 1070-1150 cm⁻¹. vulcanchem.com

C-N Stretch: The C-N stretching vibration of the amine can be observed in the fingerprint region of the spectrum.

The presence and position of these bands provide clear evidence for the key functional groups within the this compound structure.

Table 3: Characteristic IR Absorptions for this compound and Related Structures vulcanchem.comspecac.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amine) | Stretch | 3300 - 3500 | Medium-Weak |

| C-H (Alkyl) | Stretch | 2800 - 3000 | Strong |

| C=O (Amide derivative) | Stretch | ~1650 | Strong |

| C-O (Ether) | Stretch | 1070 - 1150 | Strong |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Nitroxide Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons, such as free radicals. While this compound itself is not a radical, its nitroxide derivatives, like 4-methoxy-TEMPO (4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl), are stable free radicals and are extensively studied using EPR spectroscopy. mdpi.comebi.ac.uk

EPR spectroscopy provides detailed information about the electronic structure and environment of the nitroxide radical. mdpi.comdiva-portal.org The EPR spectrum of a nitroxide radical is characterized by a three-line pattern due to the hyperfine coupling between the unpaired electron and the nitrogen nucleus (¹⁴N, spin I=1). The shape and splitting of these lines are sensitive to the rotational motion of the molecule and the polarity of its environment. mdpi.com

Studies on 4-methoxy-TEMPO have utilized EPR to investigate its behavior in various systems. For example, EPR has been used to monitor the endocytosis of spin probes into cells and to study the redox status within cellular environments. mdpi.comresearchgate.net The technique can also be used to study molecular and supramolecular interactions, such as the encapsulation of nitroxide-based radicals in host molecules. mdpi.comresearchgate.net The hyperfine coupling constants obtained from EPR spectra can be influenced by factors such as hydrogen bonding to the nitroxide group. mdpi.com

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. While obtaining suitable single crystals of this compound itself can be challenging, the crystal structures of its derivatives provide invaluable insight into bond lengths, bond angles, and conformational preferences.

For example, the crystal structure of a derivative, (6-Chloropyridin-3-yl)(4-methoxypiperidin-1-yl)methanone, would reveal the precise geometry of the piperidine ring, which typically adopts a chair conformation. It would also show the orientation of the methoxy group (axial or equatorial) and the substituent on the nitrogen atom.

In one study, single crystal X-ray diffraction of a derivative confirmed that the 2-allyl substituent occupied an axial position, while the 3-fluoro substituent was in an equatorial position. ucd.ie X-ray crystallographic analysis of various metal complexes incorporating this compound has also been reported. researchgate.net The X-ray powder diffraction pattern of a crystalline form of 4-(4-Fluoro-3-(this compound-1-carbonyl)benzyl)phthalazin-1(2H)-one has been characterized, showing a specific peak at about 2-theta = 19.3°. google.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-methoxy-TEMPO (4-methoxy-2,2,6,6-tetramethylpiperidine-1-oxyl) |

| 1-(4-Iodobenzyl)-4-methoxypiperidine |

| (5-bromo-2-fluorophenyl)(4-methoxypiperidin-1-yl)methanone |

| (6-Chloropyridin-3-yl)(4-methoxypiperidin-1-yl)methanone |

Computational Chemistry and Molecular Modeling Studies of 4 Methoxypiperidine

Computational chemistry and molecular modeling have become indispensable tools for understanding the behavior of molecules at an atomic level. For 4-methoxypiperidine and its derivatives, these methods provide crucial insights into their electronic structure, dynamic behavior, interaction with biological targets, and spectroscopic properties, thereby guiding their application in medicinal chemistry and materials science.

Applications of 4 Methoxypiperidine in Medicinal Chemistry

Role as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. The 4-methoxypiperidine moiety has emerged as such a scaffold, valued for its ability to be readily functionalized to create libraries of compounds for screening against various therapeutic targets. vulcanchem.com The presence of the methoxy (B1213986) group can serve as a hydrogen bond acceptor, influencing interactions with biological targets, while the piperidine (B6355638) ring offers conformational flexibility that can be constrained or modified to enhance target selectivity. vulcanchem.com This versatility makes it a valuable starting point for structure-activity relationship (SAR) studies, where systematic modifications can lead to the discovery of new lead compounds with improved pharmacological profiles. vulcanchem.com

Development of Therapeutic Agents

The this compound scaffold has been integral to the development of a diverse range of therapeutic agents targeting different disease areas.

This compound derivatives are key intermediates in the synthesis of analgesics, which are compounds designed to relieve pain. chemimpex.com Research has explored the incorporation of this scaffold into molecules that modulate opioid receptors. While specific details on the mechanism of action are often part of ongoing research, the structural features of this compound are considered important for achieving the desired interaction with these receptors.

Derivatives of this compound have shown promise as antiviral agents. Research has indicated that certain compounds incorporating this moiety exhibit inhibitory effects against viruses such as the herpes simplex virus (HSV). nih.gov Specifically, these derivatives have been studied as inhibitors of herpes simplex virus thymidine (B127349) kinase (TK), a crucial enzyme for viral replication. nih.gov The this compound group is often part of a larger molecule designed to fit into the active site of the viral enzyme. nih.gov Additionally, this scaffold has been used in the synthesis of inhibitors of human immunodeficiency virus (HIV) replication. google.com

In the field of oncology, the this compound scaffold has been incorporated into the design of various anti-cancer agents.

Kinase Inhibitors: Several studies have focused on creating kinase inhibitors that feature the this compound moiety. For instance, diaminopyrimidine-based inhibitors containing this group have demonstrated selectivity for certain mutated forms of the epidermal growth factor receptor (EGFR). Structural analogs have also shown inhibitory activity against serine/threonine-protein kinases. vulcanchem.com The pyrazolo[3,4-d]pyrimidine scaffold, when combined with this compound, has been explored for its potential to inhibit various kinase families. rsc.org

Other Anti-Cancer Mechanisms: Beyond kinase inhibition, this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Some derivatives have been identified as potential inhibitors of the anti-apoptotic protein Bcl-xL, which could promote cancer cell death. eurekaselect.comnih.gov The this compound group has also been used in the development of immunoproteasome inhibitors, although its presence alone does not guarantee high anti-proliferative activity. mdpi.com

The this compound scaffold is widely utilized in neuroscience research due to its presence in compounds that interact with the central nervous system (CNS). chemimpex.comchemimpex.com

Neurotransmitter Systems and Neurological Disorders: Derivatives of this compound are used to study neurotransmitter systems and explore potential treatments for neurological disorders like schizophrenia and Alzheimer's disease. They are found in compounds that modulate various receptors and transporters in the brain, including dopamine (B1211576) transporters. researchgate.netresearchgate.net The ability of some of these compounds to cross the blood-brain barrier is a key feature for their application in CNS research.

σ1 Receptor Tracers: A significant application of this compound is in the development of ligands for the sigma-1 (σ1) receptor, a protein implicated in various neurological and psychiatric conditions. nih.gov Radiolabeled derivatives, such as those containing 1-(4-iodobenzyl)-4-methoxypiperidine (B8395248), are used as tracers in positron emission tomography (PET) imaging to study the distribution and function of σ1 receptors in the brain. These tracers have high initial brain uptake, which is crucial for effective imaging.

Compound Data

Below are interactive tables detailing some of the compounds mentioned and their research applications.

Table 1: this compound Derivatives in Therapeutic Research

| Compound Class | Therapeutic Area | Specific Target/Application | Key Findings |

|---|---|---|---|

| Analgesics/Opioid Modulators | Pain Management | Opioid Receptors | Serves as a key intermediate in synthesis. chemimpex.com |

| Antidepressants | Mental Health | Serotonin Transporter | Used as a building block for novel antidepressant agents. chemimpex.comresearchgate.net |

| Antiviral Agents | Infectious Disease | Herpes Simplex Virus Thymidine Kinase (HSV TK) | Derivatives show inhibitory effects against HSV. nih.gov |

| Antiviral Agents | Infectious Disease | HIV Replication | Utilized in the synthesis of HIV replication inhibitors. google.com |

Table 2: this compound Derivatives in Cancer Research

| Compound Class | Cancer Type | Specific Target/Mechanism | IC50/Ki Value |

|---|---|---|---|

| Kinase Inhibitors | Lung Cancer | EGFR T790M mutants | IC50 = 3 nM |

| Bcl-xL Inhibitors | General | Bcl-xL anti-apoptotic protein | Ki = 175.24 nM (for a specific derivative) eurekaselect.com |

| Immunoproteasome Inhibitors | Multiple Myeloma | β5i subunit | Moderate anti-proliferative activity observed. mdpi.com |

Table 3: this compound Derivatives in Neuroscience Research

| Compound | Research Area | Specific Target | Key Application/Finding |

|---|---|---|---|

| 1-(4-Iodobenzyl)-4-methoxypiperidine | Neuroimaging | σ1 Receptor | Used as a tracer for PET imaging; high initial brain uptake. |

| 4-[Bis(4-fluorophenyl)methoxy]piperidine | Neuropharmacology | Dopamine Transporter | IC50 = 17.0 ± 1.0 nM. researchgate.netresearchgate.net |

| General Derivatives | Neurological Disorders | Various CNS targets | Investigated for potential in treating schizophrenia and Alzheimer's. |

HIV Inhibitors

The this compound scaffold has been explored in the development of inhibitors targeting the human immunodeficiency virus (HIV). Specifically, it has been incorporated into molecules designed as CCR5 antagonists. The CCR5 co-receptor is crucial for the entry of the most common strains of HIV-1 into host cells. scirp.orgresearchgate.net By blocking this receptor, these compounds can prevent the virus from infecting immune cells. scirp.orgresearchgate.netsmolecule.com

Research has shown that piperidine derivatives, including those with a 4-methoxy substitution, are pivotal in the design of antiviral agents. vulcanchem.com For instance, piperazine-based CCR5 antagonists have been developed where the nature and size of substituents are key to controlling receptor selectivity and potency. nih.gov In some series of compounds, the piperidine ring acts as a critical scaffold for orienting other functional groups to interact effectively with the viral gp120 envelope protein, which is involved in the attachment to host cells. nih.gov The development of piperidine-4-carboxamide CCR5 antagonists has also been a focus, with modifications aimed at improving metabolic stability and anti-HIV-1 activity. nih.gov Furthermore, piperidinylpyrimidine derivatives have been investigated for their ability to inhibit HIV-1 LTR activation, a crucial step in the viral replication cycle. nih.gov

Pharmacokinetic and Pharmacodynamic Considerations

The physicochemical properties of the this compound group can significantly impact the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

Enhancement of Bioavailability and Solubility

The hydrochloride salt of this compound is noted for its enhanced aqueous solubility, a desirable property for drug formulation and development. vulcanchem.comchemimpex.com Improved solubility can lead to better bioavailability, which is a critical factor for orally administered drugs. innovareacademics.injapsonline.comnih.gov The methoxy group itself, being a hydrogen bond acceptor, can influence interactions with biological targets and affect a compound's physicochemical properties, including solubility and permeability. vulcanchem.com The incorporation of a this compound moiety has been shown to result in compounds with improved bioavailability in some instances. epo.org Techniques such as the formation of solid dispersions are employed to enhance the solubility and dissolution rate of poorly water-soluble drugs, which constitute a significant portion of new chemical entities. innovareacademics.innih.gov

Design of Ligands for Biological Targets

The this compound scaffold is a versatile component in the design of ligands for a variety of biological targets beyond HIV inhibitors. Its structural and electronic properties make it a valuable element for achieving desired binding affinities and selectivities.

Derivatives of this compound have been investigated for their activity as:

Sigma-1 (σ1) Receptor Ligands: The 4-iodobenzyl group is important for σ1 binding, and while the 4-cyano-4-phenyl substitution enhances selectivity, the methoxy group is also a considered substituent.

Dopamine Transporter (DAT) Ligands: Modifications to the piperidine scaffold, such as the addition of a bis(4-fluorophenyl)methoxy-ethyl chain, can enhance DAT specificity.

Janus Kinase (JAK) Inhibitors: The rigid piperidine scaffold is valuable in designing JAK inhibitors for treating inflammatory and autoimmune diseases. vulcanchem.com

Phosphodiesterase-4 (PDE4) Inhibitors: Analogs incorporating the piperidine moiety have shown potential as PDE4 inhibitors for conditions like asthma and COPD. vulcanchem.com

Anticancer Agents: In some studies, chalcone (B49325) derivatives containing a 4-methoxy piperidine showed less activity compared to those with a 4-methyl piperidine or morpholine (B109124) ring against certain cancer cell lines. researchgate.net

The design of such ligands often involves computational studies, such as molecular docking, to predict binding modes and guide the synthesis of optimized derivatives. smolecule.com Structure-activity relationship (SAR) studies, where systematic modifications are made to the this compound scaffold, are essential for developing compounds with enhanced potency and selectivity for their intended biological targets. vulcanchem.com

Table of Research Findings for this compound Derivatives

| Compound Series | Biological Target/Application | Key Findings | Reference(s) |

|---|---|---|---|

| Piperazine-based antagonists | CCR5 (HIV-1 Inhibitor) | Optimization of a lead compound led to a methoxymethyl analogue with excellent receptor selectivity and oral bioavailability. | nih.gov |

| Benzene-1,4-disulfonamides | Oxidative Phosphorylation (OXPHOS) Inhibitor | A compound with a this compound structure showed a 2-fold improvement in cell growth inhibition (IC50 = 0.14±0.09 μM) and strong OXPHOS inhibition. | nih.gov |

| Piperidine-4-carboxamides | CCR5 (HIV-1 Inhibitor) | Introduction of a carbamoyl (B1232498) group led to a compound with high metabolic stability and good inhibitory activity (IC50 = 5.8 nM). | nih.gov |

| Chalcone Derivatives | VEGFR-2 and P-gp (Anticancer) | Introduction of a 4-methoxy piperidine ring was less effective than a 4-methyl piperidine or morpholine ring in enhancing anticancer activity in this series. | researchgate.net |

| NBD series | CD4 (HIV-1 Entry Inhibitor) | Structure-based modifications led to a full CD4-antagonist (NBD-11021) with pan-neutralization activity (IC50 as low as 270 nM). | osti.gov |

Applications of 4 Methoxypiperidine in Catalysis and Materials Science

Organocatalysis and Asymmetric Synthesis

While the piperidine (B6355638) ring is a common structural motif in many organocatalysts, particularly those derived from amino acids like proline, the direct application of 4-methoxypiperidine as a primary organocatalyst is not extensively documented. researchgate.netfrontiersin.org Organocatalysis relies on the use of small, metal-free organic molecules to accelerate chemical reactions, often creating chiral products with high enantioselectivity. frontiersin.org The efficacy of amine-based catalysts, such as those containing a piperidine, pyrrolidine (B122466), or morpholine (B109124) ring, often depends on their ability to form reactive intermediates like enamines or iminium ions. frontiersin.orgu-tokyo.ac.jp

The piperidine scaffold itself is a key component in the asymmetric synthesis of various alkaloids and pharmacologically active compounds. researchgate.netnih.gov For instance, research into the biomimetic synthesis of piperidine-type alkaloids has utilized proline-based organocatalysts to construct the core ring structure. researchgate.net However, in many synthetic routes involving substituted piperidines, the focus is on constructing the ring with the desired stereochemistry, rather than using the piperidine derivative as the catalyst itself. researchgate.netresearchgate.net For example, the asymmetric synthesis of complex molecules like (+)-(3S,4R)-cisapride involves creating the chiral 4-amino-3-methoxypiperidine core through diastereoselective reactions that employ other chiral auxiliaries. researchgate.net

Derivatives of this compound, such as 4-MeO-TEMPO-H (2,2,6,6-tetramethyl-N-hydroxy-4-methoxy-piperidine), are used in studies of reaction mechanisms, such as hydrogen atom transfer (HAT) processes, which are fundamental to many catalytic cycles. acs.org Understanding the kinetics of these reactions provides insight into the behavior of related catalytic systems. acs.org

Ligand Design for Transition Metal Catalysis

This compound has been utilized as a nucleophile in palladium-catalyzed cross-coupling reactions to synthesize more complex amine-containing molecules. acs.org In one study, it was successfully coupled with heteroaryl chlorides, demonstrating its utility in derivatizing complex substrates. acs.org The performance of such reactions is highly dependent on the phosphine (B1218219) ligand used in conjunction with the palladium catalyst. acs.org

Furthermore, derivatives of this compound can be incorporated into larger, more complex ligand structures. For example, N-substituted 2-methoxypiperidines have been examined as substrates in metal triflate-catalyzed nucleophilic substitution reactions, a process that relies on the coordination of the metal to the ligand/substrate. researchgate.net The synthesis of various aryl phosphonates, which can act as ligands, has been achieved through nickel-catalyzed cross-coupling, showcasing the broad applicability of transition metal catalysis in creating molecules with diverse functionalities. researchgate.net The operational simplicity and functional group tolerance of these methods highlight their importance in synthetic chemistry. nih.gov

Table 1: Examples of Reactions Utilizing this compound Derivatives in Catalysis

| Reaction Type | Catalyst System | Role of Piperidine Derivative | Substrate(s) | Product Type | Ref |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(OAc)₂ / AshPhos | Nucleophile | Loratadine (heteroaryl chloride) | Derivatized Loratadine | acs.org |

| Urea Synthesis | CuOAc / t-BuONa | Component of product | Isocyanide, O-Benzoyl hydroxylamine | N-(2-benzoylphenyl)-4-methoxypiperidine-1-carboxamide | nih.gov |

| Hydrogen Atom Transfer Study | N/A | Reactant (Hydroxylamine) | 4-oxo-TEMPO• | 4-oxo-TEMPO-H | acs.org |

Polymer Chemistry Applications

In polymer chemistry, functional monomers are essential for creating polymers with tailored properties and applications. The this compound structure can be incorporated into monomers that are then subjected to polymerization. This integration imparts the chemical characteristics of the piperidine ring—such as basicity, polarity, and potential for hydrogen bonding—into the final polymer chain.

Derivatives of this compound, specifically nitroxide-mediated radical polymerization (NMP) inhibitors like 1-oxy-2,2,6,6-tetramethyl-4-methoxypiperidine, play a crucial role in controlling polymerization processes. google.com These stable radicals are used to prevent undesired polymerization during the storage or processing of vinyl monomers. google.com Their presence can also be leveraged to control the growth of polymer chains in techniques like NMP, which is a type of controlled radical polymerization. science.gov

The basicity of amines like this compound has been studied theoretically to understand their influence on polymerization rates when used as ligands or additives in catalytic systems. researchgate.net The integration of such functional groups can affect the polymer's final properties, including its solubility and ability to interact with other molecules or surfaces. The use of functional monomers is a key strategy in developing advanced materials, such as polymer-drug conjugates, where the polymer backbone serves as a carrier for therapeutic agents. google.com

Polymers containing functional groups like this compound can self-assemble into well-defined nanostructures, such as micelles, vesicles, or nanoparticles. sci-hub.sestanford.edu This process is driven by the interactions between the polymer chains and the surrounding solvent. The incorporation of the polar and potentially basic this compound moiety can influence the hydrophilic-lipophilic balance of a block copolymer, guiding its assembly into specific morphologies in aqueous environments.

These self-assembled structures can form compartments capable of encapsulating other molecules, such as drugs or imaging agents. stanford.edu For example, block copolymers can form micelles with a hydrophobic core, suitable for carrying nonpolar drugs, and a hydrophilic corona, which provides stability in aqueous solution. stanford.edu The functional groups on the corona can be used for further modifications or for targeting specific cells or tissues.

Research on related nitroxide spin labels, such as this compound-1-oxyl, has involved their encapsulation within macrocyclic hosts like cucurbit conicet.gov.aruril, demonstrating how these piperidine derivatives can be integrated into complex supramolecular nanostructures. acs.org The study of such systems provides fundamental insights into the non-covalent interactions that govern the formation of polymer compartments and other advanced nanostructures. acs.org These materials are key in fields like nanomedicine for drug delivery and in materials science for creating surfaces with tunable properties. nih.govacs.org

Analytical Methodologies for 4 Methoxypiperidine and Its Analogues

Chromatographic Techniques

Chromatography is a fundamental tool for separating and analyzing mixtures of chemical substances. For 4-methoxypiperidine and its analogues, several chromatographic methods are particularly effective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperidine (B6355638) derivatives due to its high resolution and sensitivity. vulcanchem.com Reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. nih.gov

A typical HPLC setup for analyzing this compound might involve a C18 column with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. nih.gov This method is effective for assessing the purity of the compound, often aiming for a purity level greater than 95%. For instance, in the analysis of related compounds, a linear gradient of acetonitrile in water, sometimes with additives like trifluoroacetic acid (TFA) to improve peak shape, has been successfully used. google.com The detection of the separated compounds is often achieved using a photodiode array (PDA) detector, which can provide spectral information across a range of wavelengths. google.com Chiral HPLC can also be employed to separate enantiomers of related structures, using specialized columns like cellulose (B213188) tris(3-chloro-4-methylphenylcarbamate) chiral stationary phases. google.com

Table 1: HPLC Methods for Analysis of this compound and Related Compounds

| Parameter | Method A | Method B |

| Stationary Phase | XTerra C18, 5 µm | --- |

| Mobile Phase A | H₂O with 0.05% TFA | H₂O with 0.05% TFA |

| Mobile Phase B | CH₃CN with 0.05% TFA | CH₃CN with 0.05% TFA |

| Gradient | 5% to 100% B in 7 min | 2% to 100% B in 25 min |

| Detection | Photodiode Array | UV Detector |

| Data derived from a study on related compounds. google.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. cmbr-journal.com In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. cmbr-journal.com The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing detailed structural information. dea.gov

For piperidine derivatives, a common setup involves a fused-silica capillary column coated with a nonpolar stationary phase like dimethylpolysiloxane. dea.gov The mass spectrometer is typically operated in electron ionization (EI) mode. dea.gov The resulting mass spectrum is a unique fingerprint of the molecule, showing the molecular ion peak and various fragment ions that aid in its identification. dea.gov For example, the purity of this compound can be determined by GC, with a minimum assay of 98% being a common specification. fishersci.comfishersci.at GC-MS is also highly sensitive for detecting and quantifying trace-level impurities. ajrconline.org

Table 2: Predicted GC-MS Parameters for Piperidine

| Parameter | Value |

| Ionization Mode | Positive |

| Ionization Energy | 70 eV |

| Chromatography Type | Gas Chromatography (GC) |

| Instrument Type | Single quadrupole |

| Molecular Formula | C5H11N |

| Molecular Weight | 85.0891 Da |

| This is a predicted spectrum and should be used as a guide. hmdb.ca |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. This technique separates ions based on their electrophoretic mobility in an electric field within a narrow fused-silica capillary. hzdr.de CE is particularly advantageous due to its high separation efficiency, speed, and minimal sample and solvent consumption. nih.gov

For the analysis of piperidine-containing compounds, CE can be performed using various buffer systems across a wide pH range to optimize separation. hzdr.de For instance, citrate (B86180) and borate (B1201080) buffers have been used for the separation of related compounds. hzdr.de Detection can be achieved through various means, including UV-Vis absorbance or, for higher sensitivity and specificity, by coupling the capillary to a mass spectrometer (CE-MS). nih.gov

Use as Reference Standards in Analytical Chemistry

This compound and its hydrochloride salt are utilized as reference standards in analytical chemistry. chemimpex.com A reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. novachem.com.au These standards are essential for ensuring the accuracy and reliability of analytical methods. chemimpex.com

In chromatographic techniques like HPLC and GC, this compound can be used to:

Identify and quantify the compound in unknown samples by comparing retention times and detector responses. chemimpex.com

Validate analytical methods by assessing parameters such as linearity, accuracy, and precision.

Serve as a starting material for the synthesis of other compounds, with its purity being a critical parameter. sigmaaldrich.com

Primary reference standards are of the highest purity and are thoroughly characterized to confirm their identity and potency. pharmacompass.com Secondary reference standards are qualified against a primary standard and are used for routine laboratory analyses. pharmacompass.com

Future Directions and Emerging Research Areas

Novel Synthetic Routes and Sustainable Chemistry

The development of efficient and environmentally benign methods for the synthesis of 4-methoxypiperidine and its derivatives is a primary focus of current research. Traditional approaches often involve multiple steps and the use of hazardous reagents.

Green Chemistry Approaches: Efforts are underway to develop greener synthetic pathways. nih.govresearchgate.net One sustainable approach involves the catalytic hydrogenation of 4-methoxypyridine (B45360). vulcanchem.comexsyncorp.comchemicalbook.com This method can be performed using heterogeneous catalysts like palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C), often under pressure and elevated temperatures. researchgate.net Another green method is the synthesis from 4-methoxypyridine-N-oxide via catalytic hydrogenation. chemicalbook.comexsyncorp.com Researchers are also exploring biocatalytic routes, which utilize enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. ukri.org For instance, engineered microorganisms like Rhodococcus jostii RHA1 are being investigated for the biotransformation of lignin (B12514952) from plant biomass into pyridine-based compounds, which can then be reduced to piperidines. ukri.org

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of piperidine (B6355638) derivatives. researchgate.net This technology allows for precise control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. researchgate.netacs.org Flow hydrogenation, in particular, has been successfully employed for the reduction of substituted pyridines to piperidines. researchgate.net High-temperature and high-pressure electroorganic synthesis in flow cells is also being explored for reactions like anodic methoxylation. d-nb.info

| Synthetic Approach | Description | Key Advantages |

| Catalytic Hydrogenation | Reduction of 4-methoxypyridine using a metal catalyst (e.g., Raney nickel, Pd/C). vulcanchem.com | High yield, atom economy. |

| Biocatalysis | Use of enzymes or whole-cell systems to synthesize piperidine derivatives. ukri.org | High selectivity, mild conditions, sustainable. |

| Flow Chemistry | Continuous synthesis in a microreactor system. researchgate.net | Precise control, scalability, enhanced safety. |

| Reductive Amination | Reaction of a ketone with an amine under reducing conditions. vulcanchem.com | Versatile for introducing substituents. |

Advanced Computational Design of Derivatives

The use of computational tools is revolutionizing the design of novel this compound derivatives with tailored properties. In silico methods enable the prediction of biological activity and pharmacokinetic profiles, accelerating the drug discovery process. clinmedkaz.orgclinmedkaz.orgresearchgate.net

Molecular Modeling and Docking: Molecular docking studies are used to predict the binding interactions of this compound derivatives with biological targets like enzymes and receptors. mdpi.comnih.govresearchgate.netppm.edu.pl This allows for the rational design of compounds with enhanced potency and selectivity. For example, docking studies have been used to understand the binding of derivatives to targets like the epidermal growth factor receptor (EGFR) and monoamine oxidase B (MAO-B). nih.govresearchgate.netppm.edu.pl

Structure-Activity Relationship (SAR) Studies: Computational methods are employed to establish structure-activity relationships, which correlate the chemical structure of a compound with its biological activity. researchgate.net This knowledge guides the optimization of lead compounds by identifying key structural features that influence their pharmacological properties. vulcanchem.com For instance, the introduction of fluorine atoms has been computationally and experimentally shown to modulate metabolic stability and receptor affinity. ppm.edu.pl

| Computational Tool | Application in this compound Research |

| Molecular Docking | Predicting binding modes and affinities to biological targets. mdpi.comnih.govresearchgate.netppm.edu.pl |

| QSAR | Developing models to predict the biological activity of new derivatives. |

| Pharmacophore Modeling | Identifying essential structural features for biological activity. |

| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity. researchgate.net |

Expansion of Biological Applications

The this compound scaffold is a versatile building block in medicinal chemistry, and research continues to uncover new therapeutic applications. chemimpex.comcymitquimica.comcymitquimica.com Derivatives have shown promise in a wide range of areas, from neuroscience to oncology.

Neuroscience: Derivatives of this compound are being investigated for their potential in treating neurological and psychiatric disorders. chemimpex.comsmolecule.comsmolecule.com They have been explored as components of molecules targeting neurotransmitter systems, with potential applications as analgesics, antidepressants, and antipsychotics. chemimpex.comsmolecule.comontosight.aiontosight.ai Some derivatives are used as tracers in neuroimaging to study brain function.

Oncology: Recent studies have highlighted the anticancer potential of this compound-containing compounds. nih.goveurekaselect.com These derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, some have been designed as tubulin inhibitors or kinase inhibitors, crucial targets in cancer therapy. eurekaselect.com

Other Therapeutic Areas: The biological activity of this compound derivatives extends to other areas as well. They have been investigated for antimicrobial, anti-inflammatory, and antiviral properties. smolecule.comsmolecule.comontosight.ai The structural flexibility of the piperidine ring allows for the design of compounds that can interact with a diverse range of biological targets. vulcanchem.com

Integration into Supramolecular Assemblies and Smart Materials

Beyond its role in medicinal chemistry, the this compound moiety is being explored for its potential in materials science. Its structural and electronic properties make it a candidate for incorporation into more complex molecular architectures.

Supramolecular Chemistry: The piperidine ring, with its ability to form hydrogen bonds and participate in other non-covalent interactions, can be a valuable component in the construction of supramolecular assemblies. vulcanchem.comcymitquimica.com These organized structures can have applications in areas such as molecular recognition and catalysis.

Smart Materials: Functionalized piperidines are being investigated as precursors for the development of "smart" materials. smolecule.com These are materials that can respond to external stimuli, such as changes in pH or temperature. The incorporation of the this compound unit could impart specific properties to polymers and other materials, leading to novel applications in fields like drug delivery and sensor technology. smolecule.com

Q & A

Q. What are the optimal synthetic pathways for preparing 4-Methoxypiperidine, and how can purity be maximized?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or alkylation reactions. For example, reacting piperidine with methylating agents (e.g., methyl iodide) under alkaline conditions (triethylamine as a base) in solvents like dichloromethane or acetonitrile . Key factors influencing yield and purity include:

- Reaction temperature : Controlled heating (40–60°C) minimizes side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .

- Analytical validation : Use GC-MS or HPLC to confirm purity (>95%) and monitor byproducts .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : 1H NMR (δ ~3.3 ppm for methoxy protons, δ ~2.7–3.1 ppm for piperidine ring protons) and 13C NMR (δ ~55 ppm for methoxy carbon) provide structural confirmation .

- Mass Spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (m/z 129 for [M+H]+) and fragmentation patterns .

- Gas Chromatography : Coupled with flame ionization detection (GC-FID) for assessing purity and quantifying impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer: Discrepancies often arise from variability in experimental design or biological models. To address this:

- Meta-analysis : Apply heterogeneity metrics (e.g., I² statistic) to quantify variability across studies. For instance, I² >50% indicates significant heterogeneity, necessitating subgroup analysis by cell type or assay conditions .

- Standardized assays : Use validated models (e.g., HEK-293 cells for receptor binding studies) and replicate experiments under controlled conditions (pH, temperature) .

- Data normalization : Report activities as % inhibition relative to positive controls (e.g., reference ligands) to enable cross-study comparisons .

Q. What computational strategies enhance the design of this compound derivatives for selective receptor targeting?

Methodological Answer:

- Structure-Activity Relationship (SAR) modeling : Introduce substituents (e.g., halogens, sulfonyl groups) at the 4-position and evaluate docking scores using software like AutoDock Vina. For example, a trifluoromethyl group may improve binding affinity to GABA receptors .

- Molecular Dynamics (MD) simulations : Analyze ligand-receptor stability over 100-ns trajectories to identify critical interactions (e.g., hydrogen bonds with Asp138 in a target enzyme) .

- Free Energy Perturbation (FEP) : Predict binding free energy changes (ΔΔG) for derivative modifications, prioritizing candidates with ΔΔG < -2 kcal/mol .

Q. How can researchers optimize reaction conditions to mitigate low yields in this compound-based coupling reactions?

Methodological Answer:

- Catalyst screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) for cross-coupling reactions. Pd(OAc)₂ with ligand XPhos improves efficiency in Suzuki-Miyaura reactions .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while microwave-assisted synthesis reduces reaction time (e.g., 30 minutes at 100°C vs. 12 hours conventionally) .

- In situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.